

An In-depth Technical Guide to the Physical and Chemical Properties of Isoengeletin

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Compound of Interest

Compound Name: *Isoengeletin*

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Abstract

Isoengeletin, a dihydroflavonol glycoside found in medicinal plants such as *Smilax glabra*, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Isoengeletin**, detailed experimental protocols for its analysis, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Isoengeletin, a stereoisomer of Engeletin, possesses a molecular structure that dictates its chemical behavior and biological activity. The fundamental physicochemical properties of **Isoengeletin** are summarized below.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₂ O ₁₀	[1][2]
Molecular Weight	434.39 g/mol	[1][2]
Exact Mass	434.12130 g/mol	[3]
Appearance	Not explicitly reported, likely a solid.	
Melting Point	Not explicitly reported in the searched literature.	
Solubility	Soluble in DMSO (33.33 mg/mL with ultrasonic and warming to 60°C). It is advised to use newly opened, non-hygroscopic DMSO for optimal solubility.	
Storage Conditions	Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.	

Spectroscopic Data

The structural elucidation and characterization of **Isoengeletin** are primarily achieved through various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **Isoengeletin**.

Parameter	Value	Source
Ionization Mode	Electrospray Ionization (ESI), typically in negative mode.	[2]
[M-H] ⁻ Ion (m/z)	433.1140	[2]
Key Fragment Ions (m/z)	339 (loss of C ₆ H ₆ O), 287 ([M-H-Rha] ⁻ , loss of rhamnoside moiety), 269 (loss of H ₂ O from m/z 287).	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the literature confirms the use of ¹H NMR for the structural confirmation of **Isoengeletin**, specific chemical shift and coupling constant data are not readily available in the reviewed sources.[4] Generally, the ¹H and ¹³C NMR spectra of flavonoids are complex, with distinct signals for the aromatic protons of the A and B rings, the protons of the heterocyclic C ring, and the sugar moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima for **Isoengeletin** have not been detailed in the available literature. However, flavonoids typically exhibit two major absorption bands in the UV-Vis region. Band I, in the range of 300-380 nm, corresponds to the B-ring cinnamoyl system, while Band II, in the range of 240-280 nm, is associated with the A-ring benzoyl system.

Infrared (IR) Spectroscopy

Detailed IR spectroscopic data for **Isoengeletin** is not available in the searched literature. For flavonoids in general, characteristic IR absorption bands include those for hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the γ-pyrone ring, aromatic C=C stretching, and C-O stretching of the ether and hydroxyl groups.

Experimental Protocols

Extraction of Isoengeletin from Smilax glabra

The following protocol describes a general method for the extraction of flavonoids, including **Isoengeletin**, from the rhizomes of *Smilax glabra*.^[5]

- Sample Preparation: Obtain dried rhizomes of *Smilax glabra* and grind them into a fine powder.
- Solvent Extraction:
 - Macerate the powdered plant material in 70% ethanol.
 - Perform the extraction multiple times (e.g., three times) at an elevated temperature (e.g., 60°C) for a sufficient duration (e.g., 2 hours per extraction) to ensure exhaustive extraction.
- Filtration and Concentration:
 - Combine the ethanolic extracts and filter to remove solid plant debris.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield the crude extract.
- Purification (General): The crude extract can be further purified using column chromatography. For a phenolic-enriched extract, HP-20 macroporous resin is effective.^[5]

Isolation of Isoengeletin by Preparative Chromatography

While a detailed step-by-step protocol for the preparative HPLC isolation of **Isoengeletin** is not fully available, high-performance counter-current chromatography (HPCCC) has been successfully employed for the simultaneous purification of astilbin, isoastilbin, engeletin, and **isoengeletin** from *Smilax glabra* extract.^[4]

- Technique: High-Performance Counter-Current Chromatography (HPCCC).
- Solvent System: A two-phase solvent system of n-hexane-n-butanol-water (1:2:3, v/v/v) has been used effectively.^[4]

UPLC-Q-TOF/MS Analysis of Isoengeletin

This protocol outlines the parameters for the analysis of **Isoengeletin** using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.[2]

- Chromatographic System: Agilent 1290 Infinity UPLC system or equivalent.
- Column: Agilent EC-C18 poroshell column (2.1 × 150 mm, 1.9 µm) or similar reversed-phase column.
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: Methanol
- Gradient Elution: A typical gradient profile would be: 0–30 min, 0%–40% B; 30–35 min, 40%–50% B; 35–45 min, 50%–90% B; 45–46 min, 90%–100% B; 46–48 min, 100% B; 48.5 min, 0% B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 45°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Agilent 6545 Q-TOF-MS/MS system with Agilent Jet Stream electrospray ionization (ESI) source.
- Ionization Mode: Negative.
- Scan Range: m/z 100–1000 for MS and m/z 50–800 for MS/MS.
- Gas Temperature: 320°C.
- Nebulizer Gas Pressure: 35 psig.
- Sheath Gas Temperature: 350°C.
- Sheath Gas Flow: 11 L/min.

- Drying Gas Flow: 8 L/min.
- Collision Energy: Ranging from 10 to 40 eV for MS/MS fragmentation.

Biological Activity and Signaling Pathways

Isoengeletin, often as a component of Smilax glabra extracts, exhibits significant antioxidant and anti-inflammatory activities.[\[5\]](#)

Antioxidant Activity

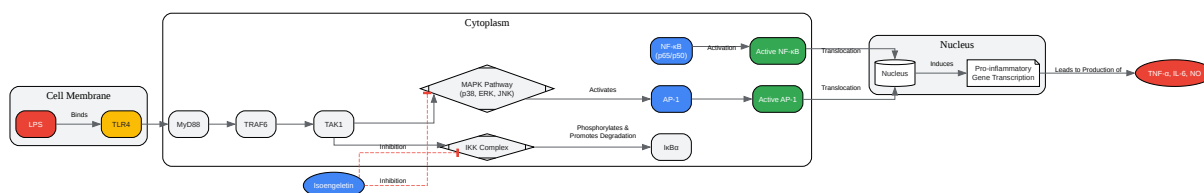
The antioxidant properties of flavonoids like **Isoengeletin** are attributed to their ability to scavenge free radicals. The phenolic hydroxyl groups in their structure are key to this activity. Experimental evidence shows that phenolic-enriched extracts of Smilax glabra containing **Isoengeletin** have strong radical scavenging capacity against DPPH and ABTS radicals.[\[5\]](#)[\[6\]](#)

Anti-inflammatory Activity

Isoengeletin contributes to the anti-inflammatory effects of Smilax glabra extracts by suppressing the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, these extracts have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).[\[5\]](#) This suggests that **Isoengeletin** may modulate key inflammatory signaling pathways.

Signaling Pathway Modulation

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[\[7\]](#) While direct studies on **Isoengeletin** are limited, it is highly probable that it follows a similar mechanism. The activation of Toll-like receptor 4 (TLR4) by LPS typically triggers a cascade that leads to the activation of NF- κ B and MAPKs, resulting in the transcription of pro-inflammatory genes. Flavonoids can interfere with this pathway at various points.



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Figure 1: Proposed anti-inflammatory signaling pathway of **Isoengeletin**.

The diagram above illustrates the likely mechanism by which **Isoengeletin** exerts its anti-inflammatory effects. By inhibiting the activation of the IKK complex and the MAPK pathway, **Isoengeletin** can prevent the translocation of the transcription factors NF- κ B and AP-1 to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Conclusion

Isoengeletin is a promising natural compound with significant antioxidant and anti-inflammatory properties. This guide has summarized the current knowledge of its physical and chemical characteristics, provided protocols for its analysis, and outlined its likely mechanism of action. Further research is warranted to fully elucidate its spectroscopic properties, refine isolation protocols, and confirm its specific interactions with cellular signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of **Isoengeletin**.

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